diethylazanium;2-hydroxybenzoate
Description
Properties
IUPAC Name |
diethylazanium;2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.C4H11N/c8-6-4-2-1-3-5(6)7(9)10;1-3-5-4-2/h1-4,8H,(H,9,10);5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMKRAUEFASZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CC.C1=CC=C(C(=C1)C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[NH2+]CC.C1=CC=C(C(=C1)C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylazanium;2-hydroxybenzoate involves specific chemical reactions and conditions. The exact synthetic route can vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the efficiency and success of the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out on a larger scale. This involves optimizing the synthetic route to ensure cost-effectiveness and scalability. Industrial production methods may include continuous flow processes, batch reactions, and the use of advanced technologies to enhance yield and purity. The choice of method depends on factors such as the availability of raw materials, production capacity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
diethylazanium;2-hydroxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may result in the formation of new compounds with distinct properties.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced forms of the compound.
Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups, resulting in the formation of new derivatives.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs with different chemical and physical properties.
Scientific Research Applications
Pharmaceutical Applications
1.1 Analgesic and Anti-inflammatory Properties
Diethyl salicylate is recognized for its analgesic and anti-inflammatory effects. It acts as a counterirritant, causing local vasodilation and a sensation of warmth when applied topically. This mechanism is utilized in various topical formulations aimed at relieving joint and muscular pain .
Case Study: Topical Salicylates
- A study conducted at the University of Texas Southwestern Medical Center highlighted the efficacy of topical salicylates in managing pain through counterirritation. The study indicated that formulations containing diethyl salicylate provided significant relief in patients suffering from acute pain conditions .
1.2 Antimicrobial Activity
Diethyl salicylate exhibits bacteriostatic and fungicidal properties, making it a candidate for use in antimicrobial formulations. Its effectiveness against various pathogens has been documented in several studies.
Data Table: Antimicrobial Efficacy of Diethyl Salicylate
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 0.3 mg/mL |
Agricultural Applications
2.1 Plant Growth Regulation
Research indicates that diethyl salicylate can act as a signaling molecule in plants, promoting growth and enhancing resistance to stress factors such as drought and pathogens .
Case Study: Effects on Plant Growth
- A study published in the Journal of Plant Physiology demonstrated that plants treated with diethyl salicylate exhibited improved growth rates and increased resilience against fungal infections compared to untreated controls .
Industrial Applications
3.1 Solvent and Fragrance Component
Diethyl salicylate is used as a solvent in various industrial applications due to its effective solubilizing properties. Additionally, it serves as a fragrance component in personal care products, cleaning agents, and air fresheners.
Data Table: Industrial Uses of Diethyl Salicylate
| Application | Concentration Range |
|---|---|
| Cleaning Products | 0.1% - 5% |
| Personal Care Products | 0.05% - 1% |
| Fragrance in Air Fresheners | 0.5% - 10% |
Mechanism of Action
The mechanism of action of diethylazanium;2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression. The exact mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Denatonium Benzoate vs. Sodium Benzoate
Key Difference : Denatonium benzoate’s bitterness makes it unique for deterrence, whereas sodium benzoate is valued for antimicrobial activity.
2-Hydroxybenzoate (Salicylate) Derivatives
Ethyl 2-Hydroxybenzoate (Ethyl Salicylate)
- Structure: Ester of 2-hydroxybenzoic acid and ethanol.
- Applications : Fragrance in cosmetics, flavoring agent .
- Microbial Interactions : Strongly correlated with C. boidinii and P. carsonii in microbial communities, influencing volatile compound production .
Methyl 2-Hydroxybenzoate (Methyl Salicylate)
- Applications : Topical analgesic (e.g., in liniments) .
- Solubility : Poor water solubility, highly lipophilic .
Comparison with Diethylazanium;2-Hydroxybenzoate : Unlike the ionic salt, these esters are neutral molecules with distinct applications in flavoring and pharmaceuticals.
Structural Analogs in Bioreporter Systems
- 3-Nitrobenzoate and 4-Nitrobenzoate : Similarly inactive in bioreporters, highlighting the specificity of nitro-group positioning .
Key Insight : The hydroxyl group in 2-hydroxybenzoate reduces bioreporter activation compared to nitro-substituted analogs.
Diethylamino Hydroxybenzoyl Hexyl Benzoate
Chemotactic Responses to 2-Hydroxybenzoate
Microbial Correlations
- Ethyl 2-Hydroxybenzoate : Strongly associated with C. boidinii and P. carsonii in fermented systems, influencing ester and alcohol production .
Q & A
Q. What synthetic routes are commonly employed to prepare diethylazanium;2-hydroxybenzoate, and how can purity be optimized?
this compound is typically synthesized via acid-base reactions between diethylamine derivatives and 2-hydroxybenzoic acid. Key steps include:
- Neutralization : Reacting 2-hydroxybenzoic acid with diethylamine in a polar solvent (e.g., ethanol) under reflux.
- Purification : Recrystallization using ethanol/water mixtures to remove unreacted precursors and byproducts.
- Validation : Purity is confirmed via melting point analysis and HPLC with UV detection (λ = 254 nm) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
A combination of methods ensures accurate characterization:
- NMR Spectroscopy : H and C NMR to verify proton environments and quaternary ammonium formation.
- FTIR : Detection of O–H stretching (3200–3500 cm) and carboxylate C=O vibrations (~1680 cm).
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., m/z 397.51 for CHNO) .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal structure of this compound?
Hydrogen bonding between the hydroxyl group of 2-hydroxybenzoate and the ammonium center governs crystal packing. Methodological approaches include:
- X-ray Crystallography : Resolve intermolecular interactions (e.g., O–H···N bonds) using SHELXL for refinement .
- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., rings) to predict stability and polymorphism .
- Thermal Analysis : Correlate DSC/TGA data with hydrogen-bond strength to assess thermal stability .
Q. What challenges arise during crystallographic refinement of this compound using SHELX software?
Common issues and solutions:
- Disordered Atoms : Apply restraints (e.g., SIMU/DELU in SHELXL) to model dynamic groups like ethyl chains.
- Twinned Data : Use the TWIN/BASF commands in SHELXL for twin-law refinement.
- Validation : Employ PLATON/ADDSYM to check for missed symmetry and CIF validation tools for compliance with IUCr standards .
Q. How can researchers resolve discrepancies in solubility data across solvent systems?
Contradictions in solubility profiles (e.g., polar vs. nonpolar solvents) require systematic analysis:
- Hansen Solubility Parameters : Calculate δ, δ, and δ to predict solvent compatibility.
- Phase Diagrams : Construct ternary plots for co-solvent systems (e.g., water/ethanol/acetone) to identify optimal crystallization conditions.
- Machine Learning : Train models on existing solubility datasets to extrapolate behavior in untested solvents .
Safety and Handling in Academic Settings
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335).
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste per local regulations .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported hydrogen-bonding distances for this compound?
- Statistical Analysis : Compare bond lengths across multiple crystal structures (CSD database) to identify outliers.
- DFT Calculations : Optimize geometries using Gaussian or ORCA to validate experimental vs. theoretical distances.
- Error Analysis : Assess standard uncertainties (SUs) in crystallographic models to distinguish genuine discrepancies from measurement errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
